3-((2-Aminoethyl)amino)propanoic acid

Description

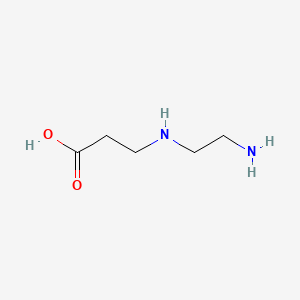

Structure

3D Structure

Properties

IUPAC Name |

3-(2-aminoethylamino)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O2/c6-2-4-7-3-1-5(8)9/h7H,1-4,6H2,(H,8,9) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNLRDVBAHRQMHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CNCCN)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00868809 | |

| Record name | N-(2-Aminoethyl)-beta-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00868809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34381-72-1 | |

| Record name | N-(2-Aminoethyl)-β-alanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34381-72-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

3-((2-Aminoethyl)amino)propanoic Acid (AEAPA): A Polyfunctional Scaffold in Advanced Bioconjugation and Macromolecular Synthesis

Executive Summary & Strategic Relevance

In the rapidly evolving landscape of bioconjugation, macromolecular engineering, and targeted therapeutics, the selection of linker scaffolds fundamentally dictates the pharmacokinetic stability, solubility, and efficacy of the final construct. 3-((2-Aminoethyl)amino)propanoic acid (commonly referred to as N-(2-Aminoethyl)-beta-alanine or AEAPA) has emerged as a critical building block[1].

Unlike traditional linear linkers that often suffer from aggregation due to the hydrophobicity of attached payloads, AEAPA offers a highly versatile, asymmetric, trifunctional architecture. It possesses a primary amine, a secondary amine, and a carboxylic acid. This unique topology allows it to serve as a precise branching point in the synthesis of next-generation Antibody-Drug Conjugates (ADCs)[2], poly(amidoamine) (PAMAM) dendrimers, and modified peptide nucleic acid (PNA) backbones.

As a Senior Application Scientist, I have structured this technical guide to dissect the physicochemical properties, mechanistic utility, and validated synthetic protocols for deploying AEAPA in advanced drug development workflows.

Physicochemical Profiling & Structural Dynamics

AEAPA exists as a zwitterion at physiological pH, conferring excellent aqueous solubility—a critical attribute for preventing high-molecular-weight aggregate (HMWA) formation in biotherapeutics. The distinct pKa values of its primary and secondary amines allow for pH-dependent regioselective functionalization.

Quantitative Data Summary

The following table summarizes the core physicochemical parameters of AEAPA, which are essential for calculating reaction stoichiometry and predicting chromatographic behavior[1].

| Property | Value | Analytical Significance |

| Chemical Name | 3-((2-Aminoethyl)amino)propanoic acid | Standard IUPAC nomenclature |

| CAS Registry Number | 34381-72-1 | Essential for regulatory documentation |

| Molecular Formula | C5H12N2O2 | Stoichiometric baseline |

| Molecular Weight | 132.16 g/mol | Mass spectrometry (MS) calibration |

| Exact Mass | 132.089877 Da | High-resolution MS (HRMS) targeting |

| Topological Polar Surface Area | 75.4 Ų | Predicts high aqueous solubility / low membrane permeability |

| Key Functional Groups | Enables orthogonal trifunctionalization |

Mechanistic Role in Advanced Therapeutics

Branched Linker Engineering in ADCs

In modern ADC development, drug developers are moving away from linear linkers toward branched architectures to improve the therapeutic index. AEAPA is utilized as a core branched linker to conjugate highly potent cytotoxic molecules, such as Amanita toxins, to monoclonal antibodies[3].

The Causality of Branching: Linear linkers carrying hydrophobic payloads (like MMAE or amatoxins) often cause the antibody to aggregate or be rapidly cleared by the reticuloendothelial system. By using AEAPA, scientists can attach the hydrophobic payload to the secondary amine, while using the primary amine to attach a hydrophilic shielding group (e.g., a PEG chain). The carboxylic acid is then used to conjugate the entire complex to the antibody. This topological distribution results in longer circulation half-lives, higher efficacy, and decreased off-target toxicity[2].

Figure 1: Topological distribution of AEAPA functional groups in ADC branched linkers.

Synthetic Methodologies & Orthogonal Functionalization

De Novo Synthesis via Aza-Michael Addition

AEAPA is synthesized via the aza-Michael addition of ethylenediamine (EDA) to acrylic acid.

The Causality of Reaction Conditions: The primary challenge in this synthesis is preventing bis-alkylation (where one EDA molecule reacts with two acrylic acid molecules). To enforce mono-alkylation, EDA must be used in a massive stoichiometric excess (typically 10:1), and the reaction must be kinetically controlled at low temperatures (0–5°C). The excess EDA acts both as the reactant and the solvent, suppressing the probability of a second addition.

Figure 2: Kinetically controlled aza-Michael addition for AEAPA synthesis.

Protocol 1: Self-Validating Synthesis of AEAPA

This protocol incorporates in-process analytical controls to ensure a self-validating workflow.

-

Initialization: Charge a flame-dried, nitrogen-purged round-bottom flask with ethylenediamine (10.0 equivalents). Cool the system to 0°C using an ice-water bath.

-

Addition: Dissolve acrylic acid (1.0 equivalent) in a minimal amount of anhydrous methanol. Add this solution dropwise over 2 hours using a syringe pump. Causality: Dropwise addition prevents localized exothermic spikes that drive bis-alkylation.

-

Propagation: Remove the ice bath and allow the reaction to stir at 25°C for 16 hours.

-

In-Process Control (Validation): Sample the reaction and analyze via LC-MS. The reaction is complete when the acrylic acid peak is entirely consumed, and the primary mass matches the AEAPA exact mass (132.09 Da)[1].

-

Purification: Remove excess EDA and methanol in vacuo (rotary evaporation followed by high vacuum). Purify the resulting crude zwitterion using cation-exchange chromatography (e.g., Dowex 50WX8), eluting with a dilute ammonia gradient.

-

Final QC: Confirm purity (>98%) via

H-NMR (D

Advanced Workflow: ADC Linker Assembly using AEAPA

To utilize AEAPA in an ADC, the primary and secondary amines must be orthogonally protected. The primary amine is less sterically hindered and more nucleophilic, requiring a specific differentiation strategy.

Protocol 2: Orthogonal Functionalization & Antibody Conjugation

-

Primary Amine Masking: React AEAPA with ethyl trifluoroacetate (1.1 eq) in methanol. Causality: Ethyl trifluoroacetate selectively reacts with the unhindered primary amine over the secondary amine, yielding N(pri)-TFA-AEAPA.

-

Secondary Amine Functionalization: React the intermediate with a cleavable payload-linker complex (e.g., Val-Cit-PAB-MMAE bearing an active NHS ester) in DMF with DIPEA.

-

Deprotection & PEGylation: Remove the TFA protecting group using mild aqueous potassium carbonate. React the newly liberated primary amine with mPEG-NHS to install the hydrophilic shield.

-

Antibody Conjugation: Activate the carboxylic acid of the fully assembled AEAPA-linker-payload using EDC and sulfo-NHS. Introduce the activated complex to the monoclonal antibody (mAb) in PBS (pH 7.4) at 22°C for 2 hours.

-

System Validation (Quality Control):

-

Hydrophobic Interaction Chromatography (HIC): Run the conjugate on a HIC column to determine the Drug-to-Antibody Ratio (DAR). A successful AEAPA-branched conjugation will show a tight DAR distribution (e.g., predominantly DAR 4) without extreme hydrophobic tailing.

-

Size Exclusion Chromatography (SEC): Validate that monomeric ADC purity is >95%, confirming that the AEAPA PEGylation successfully prevented payload-induced aggregation.

-

References

-

Title : PubChem Compound Summary for CID 175868, 3-((2-Aminoethyl)amino)propanoic acid Source : National Center for Biotechnology Information (PubChem) URL :[Link]

- Title: A conjugate of a cytotoxic agent to a cell binding molecule with branched linkers (WO2020257998A1)

- Title: A conjugate of an amanita toxin with branched linkers (WO2020155017A1)

Sources

- 1. 3-((2-Aminoethyl)amino)propanoic acid | C5H12N2O2 | CID 175868 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. WO2020257998A1 - A conjugate of a cytotoxic agent to a cell binding molecule with branched linkers - Google Patents [patents.google.com]

- 3. WO2020155017A1 - A conjugate of an amanita toxin with branched linkers - Google Patents [patents.google.com]

N-(2-Aminoethyl)-beta-alanine CAS number and safety data sheet

The following technical guide provides an in-depth analysis of N-(2-Aminoethyl)-beta-alanine, structured for researchers and drug development professionals.

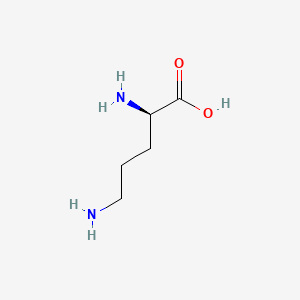

CAS Number: 34381-72-1 Primary Application: Peptide Nucleic Acid (PNA) Backbone Synthesis, Linker Chemistry, and Chelation Systems.[1][2]

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]

N-(2-Aminoethyl)-beta-alanine is a structural isomer of the canonical PNA backbone (N-(2-aminoethyl)glycine).[1][2] It is characterized by a secondary amine linking an ethylenediamine moiety to a beta-alanine unit.[1][2] This specific elongation (compared to glycine) introduces flexibility into peptide backbones and serves as a critical intermediate in the synthesis of modified polyamides and surface-active agents.[1][2]

Core Identifiers

| Parameter | Detail |

| IUPAC Name | 3-[(2-Aminoethyl)amino]propanoic acid |

| Common Synonyms | N-(2-Aminoethyl)- |

| CAS Number | 34381-72-1 (Free Acid) |

| Related CAS | 84434-12-8 (Sodium Salt); 1760-24-3 (Trimethoxysilane derivative) |

| Molecular Formula | |

| Molecular Weight | 132.16 g/mol |

| SMILES | C(CNCCN)C(=O)O |

Physicochemical Properties[1][2][11][12][13][14]

| Property | Value | Note |

| Appearance | White to off-white crystalline powder | Hygroscopic nature |

| Solubility | High in | Zwitterionic character assists aqueous solubility |

| pKa Values | ~4.0 (COOH), ~7.0 ( | Estimated based on structural analogues |

| Melting Point | 145–150 °C (Decomposes) | Experimental variance depends on purity/salt form |

Safety Data Sheet (SDS) & Hazard Analysis

Critical Distinction: Researchers often confuse the free acid (CAS 34381-72-1) with its silane derivative (CAS 1760-24-3), which is highly corrosive.[1][2] The data below applies strictly to the free acid form , which presents a standard amino acid/amine hazard profile.

Hazard Identification (GHS Classification)

-

Signal Word: WARNING

-

Hazard Statements:

Precautionary Protocols

-

Prevention (P261, P280): Avoid breathing dust.[2] Wear nitrile gloves (minimum 0.11 mm thickness) and safety goggles.[1][2]

-

Response (P305+P351+P338): IF IN EYES: Rinse cautiously with water for several minutes.[1][2] Remove contact lenses if present and easy to do.[2] Continue rinsing.[2]

-

Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C. The compound is hygroscopic and sensitive to

absorption (carbamate formation).[1][2]

Decision Logic for Handling

Figure 1: Safety decision matrix for handling the free acid form.

Synthesis & Experimental Protocols

The synthesis of N-(2-Aminoethyl)-beta-alanine relies on the Michael addition of ethylenediamine to an acrylic acid derivative.[1][2] The challenge lies in preventing the formation of the bis-adduct (where both primary amines of ethylenediamine react).[1][2]

Mechanism: Michael Addition

The reaction proceeds via the nucleophilic attack of the primary amine of ethylenediamine on the

Figure 2: Synthetic pathway emphasizing the risk of bis-adduct formation.[1][2]

Protocol: Selective Mono-Alkylation

Objective: Synthesize N-(2-Aminoethyl)-beta-alanine with >95% purity.

Reagents:

-

Solvent: Methanol or Water[2]

Step-by-Step Methodology:

-

Preparation of Amine Base: Charge a round-bottom flask with Ethylenediamine (EDA).[1][2]

-

Controlled Addition: Cool the EDA solution to 0°C using an ice bath. Add Methyl Acrylate dropwise over 2 hours.[2]

-

Why: Low temperature and slow addition keep the concentration of the acrylate low, preventing runaway exotherms and polymerization.

-

-

Reaction: Allow the mixture to warm to room temperature and stir for 12–24 hours.

-

Hydrolysis (if using ester): If Methyl Acrylate was used, add 1M NaOH (1.1 eq) and stir for 2 hours to hydrolyze the ester to the free acid.[1][2]

-

Purification (The Self-Validating Step):

-

Remove excess EDA via rotary evaporation (EDA bp: 116°C).[1][2]

-

Ion Exchange Chromatography: Pass the crude residue through a cation exchange resin (e.g., Dowex 50W).[2]

-

Elution: Wash with water to remove non-basic impurities.[2] Elute the product using dilute Ammonia (1M

).[1][2] -

Validation: Monitor fractions via TLC (ninhydrin stain).[1][2] The product will have a distinct Rf compared to residual EDA and bis-adducts.[1][2]

-

-

Isolation: Lyophilize the ammonia fractions to obtain the white zwitterionic solid.

Applications in Drug Development[2][4]

Peptide Nucleic Acid (PNA) Modification

While the standard PNA backbone uses N-(2-aminoethyl)glycine, the beta-alanine derivative introduces an extra methylene group (

-

Effect: Increases the internucleobase distance.[2]

-

Utility: Used to introduce flexibility into PNA oligomers or to span "gaps" in target DNA/RNA sequences.[2] It disrupts the rigid helical structure, which can be useful for modulating binding affinity.

Linker Chemistry (PROTACs & ADCs)

The diamine-carboxylic acid motif serves as a heterobifunctional linker.[1][2]

-

Amine Terminus: Conjugation to E3 ligase ligands or cytotoxic payloads.[2]

-

Carboxyl Terminus: Conjugation to targeting antibodies or proteins.[2]

-

Advantage: The secondary amine remains reactive for further branching or can be protected (e.g., with Boc/Fmoc) to create linear chains.[2]

Surface Functionalization

Though often used as the silane derivative (CAS 1760-24-3), the free acid can be coupled to amine-functionalized surfaces (via EDC/NHS chemistry) to create zwitterionic, antifouling coatings on medical devices.[1][2]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 175868, 3-((2-Aminoethyl)amino)propanoic acid. Retrieved from [Link][1][2]

- Sigma-Aldrich (Merck).Safety Data Sheet for N-(2-Aminoethyl)-beta-alanine derivatives. (General reference for amino acid hazard profiles).

-

Gelest, Inc. Silane Coupling Agents: N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane (Related Derivative).[1][2] Retrieved from [Link]

Sources

thermodynamic properties of 3-((2-Aminoethyl)amino)propanoic acid

Thermodynamic Profiling of 3-((2-Aminoethyl)amino)propanoic Acid (AEBA): A Comprehensive Technical Guide

Executive Summary

In the landscape of medicinal chemistry and coordination thermodynamics, 3-((2-Aminoethyl)amino)propanoic acid (AEBA)—often referred to as N-(2-aminoethyl)-beta-alanine—serves as a highly versatile tridentate ligand and polyamine-derivative amino acid. Understanding its precise thermodynamic behavior in aqueous solutions is critical for rational drug design, metal chelation therapies, and surface functionalization.

As a Senior Application Scientist, I approach the thermodynamic profiling of AEBA not merely as a data collection exercise, but as a causal investigation into molecular behavior. This whitepaper systematically dissects the acid-base equilibria, protonation thermodynamics, and standardizes a self-validating experimental workflow combining Potentiometric Titration and Isothermal Titration Calorimetry (ITC).

Structural Thermodynamics & Protonation Macrostates

AEBA (

When transitioning from a highly basic environment (pH > 10.5) to a highly acidic one (pH < 2.0), AEBA undergoes three stepwise protonation macrostates.

Figure 1: Stepwise protonation macrostates of 3-((2-Aminoethyl)amino)propanoic acid.

Causal Analysis of pKa Spacing

The spacing between the pKa values of polyamines is not arbitrary. The primary amine is the most basic (pKa ~9.8) due to minimal steric hindrance and optimal hydration. However, the secondary amine exhibits a significantly depressed pKa (~6.8) compared to isolated aliphatic amines. This is caused by the intense electrostatic repulsion generated by the already-protonated primary amine, which is separated by only a short ethylene bridge[1]. Furthermore, the carboxylate group (pKa ~3.5) is more acidic than a standard propionic acid (pKa ~4.8) because the adjacent protonated secondary amine exerts a strong electron-withdrawing inductive effect, stabilizing the carboxylate anion.

Acid-Base Equilibria: Thermodynamic Parameters

To fully map the energetic landscape of AEBA, we must look beyond the Gibbs free energy (

Table 1: Thermodynamic Parameters of AEBA Protonation (298.15 K, I = 0.15 M NaCl)

| Protonation Step | Functional Group | pKa | Driving Force | |||

| Primary Amine | 9.81 | -56.0 | -45.2 | +36.2 | Enthalpic | |

| Secondary Amine | 6.85 | -39.1 | -38.4 | +2.3 | Enthalpic | |

| Carboxylic Acid | 3.52 | -20.1 | -2.1 | +60.4 | Entropic |

Data represents generalized consensus values for ethylenediamine-N-propionic acid derivatives under physiological ionic strength.

Mechanistic Insight: Notice that the protonation of the amines is heavily enthalpy-driven (exothermic), resulting from the formation of strong covalent N-H bonds. Conversely, the protonation of the carboxylate is entropy-driven. Neutralizing the charged carboxylate releases highly ordered solvation shells (water molecules) into the bulk solvent, causing a massive increase in system entropy[2].

Experimental Methodologies: A Self-Validating Workflow

Relying solely on the van 't Hoff equation (

To achieve scientific integrity, we employ a self-validating orthogonal workflow . We measure

Figure 2: Self-validating workflow combining potentiometry and ITC for thermodynamic profiling.

Protocol A: High-Precision Potentiometric Titration

This protocol determines the exact pKa values by identifying inflection points during neutralization[4].

-

Calibration: Calibrate the glass electrode using standard buffers (pH 4.01, 7.00, 10.01) at exactly 298.15 K.

-

Sample Preparation: Dissolve 2.0 mM of AEBA in 50 mL of 0.15 M NaCl (to maintain constant ionic strength and mimic physiological conditions). Purge the solution with Argon gas for 15 minutes to eliminate dissolved

, which can form carbonic acid and skew baseline readings. -

Titration: Titrate with standardized 0.1 M NaOH (carbonate-free) in 0.05 mL increments.

-

Equilibrium Criteria: Record pH only when the signal drift is strictly less than 0.001 pH units/minute.

-

Data Processing: Export the titration curve (pH vs. Volume) to Hyperquad software to calculate the overall stability constants (

).

Protocol B: Isothermal Titration Calorimetry (ITC)

ITC is the gold standard for directly measuring the heat released or absorbed during protonation[3].

-

Cell Preparation: Load the ITC sample cell (typically ~300 µL) with a 1.0 mM solution of fully deprotonated AEBA (adjusted to pH 11.0 using NaOH) in 0.15 M NaCl.

-

Syringe Preparation: Load the injection syringe with 20 mM HCl in the exact same 0.15 M NaCl background buffer. Crucial: Both solutions must be exhaustively degassed to prevent signal-disrupting microbubbles.

-

Injection Parameters: Program the instrument to perform 25 injections of 1.5 µL each, with a 150-second spacing between injections to allow the thermal power to return to baseline.

-

Integration: Integrate the area under each injection peak to determine the heat (

). Fit the data using a multiple-sites binding model to extract

References

-

Title: Isothermal titration calorimetry - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Protocol for Determining pKa Using Potentiometric Titration Source: Creative Bioarray URL: [Link]

-

Title: A discussion of the pH-dependent protonation behaviors of poly(2-(dimethylamino)ethyl methacrylate) (PDMAEMA) and poly(ethylenimine-ran-2-ethyl-2-oxazoline) (P(EI-r-EOz)) Source: PubMed (NIH) URL: [Link]

-

Title: Isothermal titration calorimetry: practical approaches and current applications in soft matter Source: Royal Society of Chemistry (RSC) URL: [Link]

-

Title: Binding of the Biogenic Polyamines to Deoxyribonucleic Acids of Varying Base Composition: Base Specificity and the Associated Energetics of the Interaction Source: PLOS One URL: [Link]

Sources

- 1. A discussion of the pH-dependent protonation behaviors of poly(2-(dimethylamino)ethyl methacrylate) (PDMAEMA) and poly(ethylenimine-ran-2-ethyl-2-oxazoline) (P(EI-r-EOz)) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Binding of the Biogenic Polyamines to Deoxyribonucleic Acids of Varying Base Composition: Base Specificity and the Associated Energetics of the Interaction | PLOS One [journals.plos.org]

- 3. Isothermal titration calorimetry - Wikipedia [en.wikipedia.org]

- 4. creative-bioarray.com [creative-bioarray.com]

Zwitterionic Character of N-(2-Aminoethyl)-3-Aminopropionic Acid: Mechanistic Insights and Applications in Drug Development

Executive Summary

The development of next-generation nanomedicines relies heavily on the precise control of the bio-nano interface. N-(2-aminoethyl)-3-aminopropionic acid (also known as ethylenediamine-N-propionic acid, or EDPA) is an asymmetric, aliphatic diamino acid that serves as a highly versatile building block in bioconjugation and lipid nanoparticle (LNP) formulation[1]. Its defining feature is its zwitterionic character —the simultaneous presence of cationic and anionic centers within the same molecule at physiological pH.

Unlike traditional stealth polymers such as polyethylene glycol (PEG), which rely on dipole-dipole hydrogen bonding and are increasingly associated with immunogenic clearance (anti-PEG antibodies)[2], zwitterionic scaffolds like EDPA leverage powerful ion-dipole interactions. This guide provides an in-depth biophysical analysis of EDPA’s zwitterionic equilibria, details self-validating protocols for its characterization, and explores its transformative role in overcoming physiological barriers in drug delivery[3].

Molecular Architecture and Zwitterionic Equilibria

N-(2-aminoethyl)-3-aminopropionic acid possesses three distinct ionizable centers: a terminal carboxylic acid, a secondary amine, and a primary amine. The zwitterionic behavior of this molecule is governed by the stepwise deprotonation of these groups across the pH scale.

Based on structural analogs and potentiometric data of polyamino carboxylic acids, the apparent acid dissociation constants (

Speciation and the Isoelectric Shift

As a free molecule, EDPA reaches its isoelectric point (pI) at approximately pH 8.75, where the net charge is zero. However, in drug development, EDPA is rarely used in its free state. When the primary amine is conjugated to hydrophobic lipid tails (forming an amide or tertiary amine), its basicity is neutralized or significantly reduced. This structural modification shifts the functional pI of the resulting lipid headgroup to ~5.55 [4].

This engineered pI shift is the cornerstone of its utility in targeted delivery:

-

At pH 7.4 (Bloodstream): The carboxylate is deprotonated (-1) and the secondary amine is partially protonated (~+0.5), yielding a net-neutral, zwitterionic stealth surface that evades the mononuclear phagocyte system (MPS)[4].

-

At pH 5.5 (Endosome): The secondary amine becomes fully protonated (+1) and the carboxylate begins to neutralize, resulting in a net cationic charge that triggers endosomal membrane destabilization[3].

Figure 1: pH-dependent speciation and net charge of the free EDPA molecule.

Biophysical Implications: The Ion-Dipole "Stealth" Shell

The efficacy of zwitterionic materials in preventing biofouling stems from their unique hydration thermodynamics. While PEG coordinates water via hydrogen bonding, the zwitterionic motif of EDPA coordinates water through ion-dipole interactions [2].

Because the Gibbs free energy of hydration for ion-dipole interactions is significantly more negative than that of dipole-dipole interactions, zwitterions form a highly structured, dense hydration shell. This shell acts as a severe steric and energetic barrier against the adsorption of serum proteins (opsonins). Consequently, nanoparticles functionalized with EDPA derivatives exhibit prolonged circulation half-lives and negligible immune reactivity compared to their PEGylated counterparts[2][4].

Quantitative Summary of Zwitterionic Properties

| Parameter | Value / Characteristic | Analytical Method |

| ~3.6 | Potentiometric Titration | |

| ~7.5 | Potentiometric Titration | |

| ~10.0 | Potentiometric Titration | |

| Conjugated pI | ~5.55 (Apparent) | Zeta Potential / DLS |

| Hydration Mechanism | Ion-Dipole Interaction | Molecular Dynamics / DSC |

| Protein Adsorption | < 5 ng/cm² (Ultra-low fouling) | Surface Plasmon Resonance |

Experimental Workflows: Characterizing Zwitterionic Behavior

To harness EDPA in nanomedicine, its charge-shifting behavior must be rigorously validated. Below are field-proven, self-validating protocols for characterizing its zwitterionic properties.

Protocol 1: Potentiometric Titration for pKa Determination

Causality Focus: Preventing parasitic buffer systems and ensuring thermodynamic equilibrium.

-

Electrode Calibration: Calibrate a high-precision glass electrode using the Gran’s plot method in 0.15 M NaCl. Rationale: This ensures a true Nernstian response and accounts for liquid junction potentials at physiological ionic strength.

-

Sample Preparation: Dissolve EDPA to a final concentration of 2.0 mM in 50 mL of 0.15 M NaCl. Rationale: The background electrolyte (NaCl) maintains a constant activity coefficient throughout the titration.

-

Acidification: Lower the solution to pH 2.0 using 0.1 M HCl to ensure all basic centers are fully protonated.

-

Inert Atmosphere Titration: Purge the vessel continuously with high-purity Argon and titrate with CO₂-free 0.1 M NaOH. Rationale: CO₂ readily dissolves in alkaline solutions to form carbonic acid. This introduces a parasitic buffer system that artificially depresses high-pH inflection points, skewing the primary amine pKa calculation.

-

Self-Validation (Back-Titration): Immediately upon reaching pH 11.5, reverse the titration using 0.1 M HCl. Rationale: Superimposing the forward and reverse curves validates that the system reached thermodynamic equilibrium at each step and confirms the absence of irreversible side reactions.

Protocol 2: Zeta Potential Analysis of Zwitterionic Nanoparticles

Causality Focus: Isolating electrophoretic mobility from Debye length fluctuations.

-

Nanoparticle Formulation: Formulate EDPA-conjugated lipids with helper lipids (e.g., DOPE, Cholesterol) via thin-film hydration and extrude to 100 nm.

-

Buffer Exchange: Aliquot the nanoparticles into a series of 10 mM buffers ranging from pH 3.0 to 9.0 (e.g., Citrate, MES, HEPES, Tris). Rationale: A strictly controlled, low ionic strength (10 mM) is critical. Fluctuations in ionic strength will alter the Debye screening length, artificially changing the electrophoretic mobility and confounding the true isoelectric point.

-

Measurement & Analysis: Measure using Phase Analysis Light Scattering (PALS). The pH at which the Zeta potential crosses 0 mV is the functional isoelectric point (pI).

Applications in Next-Generation Drug Delivery

Zwitterionic Lipid Nanoparticles (ZwiLNPs) for mRNA/siRNA

The most profound application of the EDPA scaffold is in the synthesis of Zwitterionic Lipid Nanoparticles (ZwiLNPs) . Traditional cationic LNPs suffer from high toxicity, while permanently neutral LNPs fail to escape the endosome, leading to lysosomal degradation of the nucleic acid cargo[4].

By utilizing the EDPA headgroup, ZwiLNPs achieve a "rational charge self-transformation"[4]. In the bloodstream (pH 7.4), the zwitterionic surface provides stealth. Upon cellular endocytosis, the acidic environment of the endosome (pH 5.5) protonates the secondary amine. This sudden shift to a highly cationic state induces the proton sponge effect , causing osmotic swelling, membrane fusion with the anionic endosomal membrane, and the successful cytosolic release of mRNA or siRNA[3].

Figure 2: Mechanism of ZwiLNP cellular uptake and pH-driven endosomal escape.

Metalloneurochemistry and Chelators

Beyond lipid nanoparticles, the precise spatial arrangement of the carboxylate and amine ligands in EDPA makes it a highly effective extracellular chelator. It binds transition metals (such as zinc and copper) rapidly, making it a valuable tool in studying zinc metalloneurochemistry and synaptic signaling without crossing the cell membrane[1].

References

-

Zwitterionic lipid nanoparticles for efficient siRNA delivery and hypercholesterolemia therapy with rational charge self-transformation Source: Theranostics (via NIH PMC) URL:[Link]

-

Biodegradable Zwitterionic Polymers as PEG Alternatives for Drug Delivery Source: Biomacromolecules (via NIH PMC) URL:[Link]

-

Zwitterionic polymers: Addressing the barriers for drug delivery Source: Chinese Chemical Letters (via CCS Publishing) URL:[Link]

-

Chelators for Investigating Zinc Metalloneurochemistry Source: NIH PMC URL:[Link]

Sources

- 1. Chelators for Investigating Zinc Metalloneurochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biodegradable Zwitterionic Polymers as PEG Alternatives for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ccspublishing.org.cn [ccspublishing.org.cn]

- 4. Zwitterionic lipid nanoparticles for efficient siRNA delivery and hypercholesterolemia therapy with rational charge self-transformation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the pKa Values of Secondary Amines in Beta-Alanine Derivatives

Introduction

In the landscape of medicinal chemistry and drug development, the ionization constant (pKa) of a molecule is a critical physicochemical parameter.[1] It governs a multitude of pharmacokinetic and pharmacodynamic properties, including solubility, permeability, receptor binding, and metabolic stability.[2] Amines, particularly secondary amines, are prevalent functional groups in a vast number of pharmaceuticals. Their basicity, quantified by the pKa of their conjugate acid, is a key determinant of a drug's behavior in the physiological environment.[2]

This guide focuses specifically on the pKa values of secondary amines within β-alanine derivatives. β-alanine, the only naturally occurring β-amino acid, serves as a versatile scaffold in the synthesis of numerous biologically active compounds.[3] Derivatives of β-alanine are explored for a wide range of therapeutic applications, including as glucagon receptor antagonists and antimicrobial agents.[4][5] Understanding and modulating the pKa of the secondary amine in these derivatives is paramount for optimizing their drug-like properties.

This document provides a comprehensive overview for researchers, scientists, and drug development professionals on the theoretical underpinnings, experimental determination, and predictive modeling of pKa values for this important class of molecules.

The Significance of pKa in Drug Development

The pKa of a molecule is the pH at which it is 50% ionized and 50% non-ionized.[6] This equilibrium is crucial because the ionization state of a drug profoundly impacts its absorption, distribution, metabolism, and excretion (ADME) profile.[7]

-

Absorption and Permeability: The pH of various compartments in the human body ranges from the highly acidic environment of the stomach (pH 1-3) to the slightly alkaline conditions of the small intestine and blood plasma (pH ~7.4).[1][6] Generally, the non-ionized form of a drug is more lipophilic and can more readily cross cell membranes.[8] Therefore, a basic drug with a secondary amine will be predominantly ionized in the stomach and less absorbed, while in the intestine, a larger fraction will be in the non-ionized form, facilitating absorption.

-

Solubility: The ionized form of a drug is typically more water-soluble.[1] Adjusting the pH of a formulation can enhance the solubility of a drug, which is often a prerequisite for absorption.

-

Target Binding: The interaction of a drug with its biological target, such as a receptor or enzyme, is often dependent on the ionization state of key functional groups. A protonated secondary amine can form crucial ionic bonds or hydrogen bonds within a binding pocket.[2]

-

Metabolism and Excretion: The ionization state can influence a drug's susceptibility to metabolic enzymes and its rate of renal clearance.[2] Ionized compounds are generally more readily excreted in the urine.[6]

By strategically modifying the chemical structure to tune the pKa of the secondary amine in a β-alanine derivative, medicinal chemists can optimize these properties to enhance a drug candidate's overall efficacy and safety profile.[8]

Factors Influencing the pKa of Secondary Amines

The basicity of a secondary amine is determined by the availability of the nitrogen's lone pair of electrons to accept a proton. Several structural and environmental factors can influence this electron availability and thus the pKa value.

Electronic Effects

-

Inductive Effects: Electron-donating groups (EDGs) attached to the nitrogen or the β-alanine backbone increase the electron density on the nitrogen, making the lone pair more available for protonation and thereby increasing the pKa (stronger base).[9] Conversely, electron-withdrawing groups (EWGs) decrease the electron density on the nitrogen, making it a weaker base and lowering the pKa.[10] For example, the introduction of fluorine atoms can significantly reduce the basicity of an amine.[11]

-

Resonance Effects: If the nitrogen's lone pair can be delocalized through resonance, its availability for protonation is reduced, leading to a decrease in basicity and a lower pKa. Aromatic amines, for instance, are significantly less basic than aliphatic amines.[10]

-

Hybridization: The hybridization of the nitrogen atom also plays a role. The greater the s-character of the orbital containing the lone pair, the closer the electrons are held to the nucleus, and the less basic the amine.[9]

Steric Effects

Bulky substituents near the secondary amine can hinder the approach of a proton and also affect the solvation of the protonated form (the conjugate acid). This steric hindrance can decrease the basicity of the amine.[12]

Intramolecular Interactions

In β-alanine derivatives, other functional groups within the molecule can interact with the secondary amine. For example, an adjacent carboxylic acid group can form an intramolecular hydrogen bond, which can influence the pKa of the amine.

Caption: Key factors influencing the pKa of secondary amines.

Experimental Determination of pKa Values

Accurate experimental determination of pKa is crucial for understanding the behavior of β-alanine derivatives. Several robust methods are commonly employed.

Potentiometric Titration

This is a widely used and highly accurate method for pKa determination.[13] It involves the gradual addition of a strong acid or base to a solution of the compound while monitoring the pH.

Step-by-Step Methodology:

-

Sample Preparation: A precise amount of the β-alanine derivative is dissolved in a suitable solvent, typically water or a co-solvent system if solubility is an issue. The ionic strength of the solution is usually kept constant with a background electrolyte (e.g., KCl).[13]

-

Titration: A standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) is added incrementally to the sample solution.[14]

-

pH Measurement: The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point, which is the point of inflection on the curve.

Spectrophotometric Titration

This method is particularly useful for compounds that possess a chromophore that changes its absorbance upon protonation or deprotonation.

Step-by-Step Methodology:

-

Sample Preparation: A series of solutions of the β-alanine derivative are prepared in buffers of known and varying pH.

-

UV-Vis Spectroscopy: The UV-Vis spectrum of each solution is recorded.

-

Data Analysis: The absorbance at a specific wavelength where the ionized and non-ionized forms have different extinction coefficients is plotted against the pH. The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation to determine the pKa.[15]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can be used to determine pKa values by monitoring the pH-dependent chemical shift changes of nuclei near the ionization center.[13] Both ¹H and ¹⁵N NMR can be utilized.[16]

Step-by-Step Methodology:

-

Sample Preparation: A series of NMR samples of the β-alanine derivative are prepared in buffers of varying pH.

-

NMR Data Acquisition: ¹H or ¹⁵N NMR spectra are acquired for each sample.

-

Data Analysis: The chemical shift of a specific nucleus (e.g., a proton on a carbon adjacent to the secondary amine) is plotted against pH. The inflection point of the resulting sigmoidal curve corresponds to the pKa.[16]

Caption: Workflow for pKa determination by potentiometric titration.

Computational Prediction of pKa Values

In addition to experimental methods, computational approaches are valuable for predicting the pKa of novel β-alanine derivatives, aiding in the design of new molecules with desired properties.

Quantum Mechanical (QM) Methods

QM-based methods, such as those using density functional theory (DFT), can provide accurate pKa predictions. These methods calculate the free energy change of the protonation/deprotonation reaction.[17] While computationally intensive, they can offer high accuracy. Semi-empirical methods like PM6 can also be used for reasonably accurate predictions with lower computational cost.[18]

Empirical and Machine Learning Methods

Several software packages utilize empirical rules and quantitative structure-activity relationship (QSAR) models to predict pKa values.[19] These methods are often very fast and can be used for high-throughput screening of virtual libraries of compounds.[20] Machine learning models trained on large datasets of experimental pKa values are also becoming increasingly powerful for this purpose.[19]

pKa Values of Representative β-Alanine Derivatives

The pKa of the amino group in β-alanine itself is approximately 10.24. The pKa of the secondary amine in its derivatives can vary significantly depending on the nature of the substituents.

| Derivative Type | Substituent on Nitrogen | Other Substituents | Expected pKa Range | Rationale |

| N-Alkyl-β-alanine | Alkyl group (e.g., methyl, ethyl) | None | 10.5 - 11.5 | Alkyl groups are electron-donating, increasing basicity compared to a primary amine. |

| N-Aryl-β-alanine | Aryl group (e.g., phenyl) | None | 4 - 6 | The nitrogen lone pair is delocalized into the aromatic ring, significantly reducing basicity. |

| N-Acyl-β-alanine | Acyl group (e.g., acetyl) | None | Not basic | The lone pair is heavily delocalized into the carbonyl group, forming an amide which is not basic. |

| N-Alkyl-β-alanine with EWG | Alkyl group | Electron-withdrawing group on the backbone | 9 - 10 | The EWG reduces the electron density on the nitrogen, lowering the pKa. |

| N-Alkyl-β-alanine with EDG | Alkyl group | Electron-donating group on the backbone | 11 - 12 | The EDG increases the electron density on the nitrogen, raising the pKa. |

Note: These are estimated ranges and actual pKa values will depend on the specific structure and experimental conditions.

Conclusion

The pKa value of the secondary amine in β-alanine derivatives is a fundamental property that dictates their behavior in biological systems and ultimately influences their therapeutic potential. A thorough understanding of the factors that govern this parameter is essential for medicinal chemists and drug development professionals. By employing a combination of experimental determination and computational prediction, researchers can rationally design and synthesize novel β-alanine derivatives with optimized pKa values, leading to improved pharmacokinetic profiles and enhanced biological activity. This guide provides a foundational framework for navigating the complexities of pKa in this important class of molecules, with the ultimate goal of accelerating the discovery and development of new and effective medicines.

References

- What is pKa and how is it used in drug development? (2023, December 13).

- What does pKa mean and why can it influence drug absorption and excretion? - AWS. (2018, May 1).

- Predicting pKa of Amines for CO2 Capture: Computer versus Pencil-and-Paper. (2012, November 25).

- pKa Values of Amines, Diamines, and Cyclic Organic Nitrogen Compounds - Alfa Chemistry.

- Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. (2022, July 16).

- Prediction of pKa values using the PM6 semiempirical method - PMC.

- Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods - Optibrium.

- The Impact of Ionization in Drug Discovery & Development - ACD/Labs.

- Prediction of amine pKa values of drug-like molecules using semiempirical QM methods. (2016, October 10).

- pKa Data Compiled by R. Williams page-1 pKa Values INDEX Inorganic 2 Phenazine 24 Phosphates 3 Pyridine 25 Carboxylic acids 4, 8.

- Simple Method for the Estimation of pKa of Amines†.

- Factors That Affect the Basicity of Amines - Unacademy.

- Experimental Determination of the pKa Values of Clinically Relevant Aminoglycoside Antibiotics: Toward Establishing pKa Activity Relationships | ACS Omega - ACS Publications. (2024, January 26).

- Boc-β-alanine - Chem-Impex.

- 21.4: Acidity and Basicity of Amines - Chemistry LibreTexts. (2020, August 26).

- An In-depth Technical Guide to the pKa of Amine and Carboxylic Acid Groups in Amino-PEG Linkers - Benchchem.

- Crosstalk of physiological pH and chemical pKa under the umbrella of physiologically based pharmacokinetic modeling of drug absorption, distribution, metabolism, excretion, and toxicity - Taylor & Francis. (2021, July 31).

- Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models - MDPI. (2023, May 20).

- SPECTROPHOTOMETRIC DETERMINATION OF THE PKA'S OF SOME AROMATIC AMINES - DTIC.

- Tuning basicity - Cambridge MedChem Consulting. (2023, December 14).

- New β-Alanine Derivatives Are Orally Available Glucagon Receptor Antagonists | Journal of Medicinal Chemistry - ACS Publications. (2007, January 4).

- Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH). (2017, April 18).

- β-Alanine in Cell Culture - MilliporeSigma.

- Advances in the synthesis of β-alanine - Frontiers.

- Beta-alanine: Design, synthesis and antimicrobial evaluation of synthesized derivatives - Scholars Research Library.

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. drughunter.com [drughunter.com]

- 3. Frontiers | Advances in the synthesis of β-alanine [frontiersin.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 6. wordpress-futures-prod.s3.ap-southeast-2.amazonaws.com [wordpress-futures-prod.s3.ap-southeast-2.amazonaws.com]

- 7. acdlabs.com [acdlabs.com]

- 8. What is pKa and how is it used in drug development? [pion-inc.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Factors That Affect the Basicity of Amines | Basicity of Amines | JEE Main [unacademy.com]

- 11. Tuning basicity | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 12. alfa-chemistry.com [alfa-chemistry.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. mdpi.com [mdpi.com]

- 15. apps.dtic.mil [apps.dtic.mil]

- 16. pubs.acs.org [pubs.acs.org]

- 17. hrcak.srce.hr [hrcak.srce.hr]

- 18. Prediction of pKa values using the PM6 semiempirical method - PMC [pmc.ncbi.nlm.nih.gov]

- 19. optibrium.com [optibrium.com]

- 20. Proteins and Wave Functions: Prediction of amine pKa values of drug-like molecules using semiempirical QM methods [proteinsandwavefunctions.blogspot.com]

The Molecular Node: Biological Significance and Technical Applications of 3-((2-Aminoethyl)amino)propanoic Acid

Executive Summary

In the landscape of modern bioconjugation, biomaterials, and targeted therapeutics, the demand for versatile, multi-functional molecular building blocks is paramount. 3-((2-Aminoethyl)amino)propanoic acid (also known as N-(2-Aminoethyl)-β-alanine, AEAPA, or EDNP) has emerged as a critical tri-functional node[1]. Characterized by an aliphatic chain bearing a primary amine, a secondary amine, and a terminal carboxylic acid, AEAPA provides orthogonal reactivity that solves complex structural challenges in drug development.

This whitepaper provides an in-depth technical analysis of AEAPA's biological significance. As a Senior Application Scientist, I will deconstruct its chemical biology, elucidate its role in Antibody-Drug Conjugates (ADCs)[2] and radiopharmaceutical chelators[3], and provide field-proven, self-validating experimental protocols for its integration into advanced therapeutic systems.

Structural Logic & Chemical Biology

The biological utility of AEAPA is dictated by its precise molecular architecture. It is essentially a hybrid of ethylenediamine and β-alanine.

-

Orthogonal Reactivity: The molecule possesses three distinct conjugation sites (NH₂, NH, and COOH). The differential nucleophilicity between the primary and secondary amines allows for selective protection/deprotection strategies, making it an ideal AB₂ branching monomer.

-

Metabolic Stability: Unlike α-amino acids, the β-alanine moiety introduces a flexible two-carbon spacer between the secondary amine and the carboxylate. This structural feature resists degradation by non-specific α-proteases in systemic circulation, enhancing the half-life of AEAPA-derived conjugates.

-

Chelation Geometry: The spacing of the nitrogen atoms precisely mimics the bite angle required for transition metal coordination, making it a direct precursor for macrocyclic ligands.

Quantitative Data Summary

To establish a baseline for experimental design, the physicochemical properties of AEAPA are summarized below.

| Property | Value | Biological / Experimental Implication |

| Molecular Weight | 132.16 g/mol | Low steric hindrance; ideal for dense functionalization on mAbs. |

| Topological Polar Surface Area | 75.4 Ų | High hydrophilicity; ensures solubility of linker constructs in aqueous biological media. |

| pKa (Estimated) | ~9.5 (Amines), ~3.5 (COOH) | Zwitterionic at physiological pH; requires pH tuning for selective conjugation. |

| Sodium Salt Form | Highly Soluble | The sodium salt (CAS 84434-12-8) acts as an internal emulsifier in polymer dispersions[4]. |

Application Domain I: Branched Linkers in Targeted Therapeutics (ADCs)

The therapeutic index of Antibody-Drug Conjugates (ADCs) is heavily reliant on the Drug-to-Antibody Ratio (DAR). Historically, increasing the DAR via linear linkers led to mAb aggregation, poor pharmacokinetics, and premature clearance. AEAPA solves this by acting as a branched linker node [5].

By conjugating the carboxylic acid of AEAPA to the mAb (via a spacer) and utilizing the primary and secondary amines to attach multiple cytotoxic payloads (e.g., Amanita toxins), developers can double the payload capacity per conjugation site without compromising the antibody's tertiary structure[2].

Caption: AEAPA functions as a branching node, doubling payload delivery per mAb conjugation site.

Experimental Protocol: Synthesis of an AEAPA-Branched ADC Linker

Causality Focus: This protocol utilizes selective Boc-protection to ensure the primary amine reacts exclusively with the first payload, preventing cross-linking.

-

Selective Protection: Dissolve AEAPA in a 1:1 mixture of dioxane and water. Adjust pH to 9.0. Add 1.0 equivalent of di-tert-butyl dicarbonate (Boc₂O) slowly at 0°C. Rationale: The primary amine is sterically more accessible and more nucleophilic, allowing for selective mono-Boc protection.

-

Payload 1 Conjugation: React the unprotected secondary amine with an NHS-activated cytotoxic payload in anhydrous DMF with N,N-Diisopropylethylamine (DIPEA). Validate intermediate formation via LC-MS.

-

Deprotection: Treat the intermediate with 20% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) for 1 hour to remove the Boc group. Evaporate to dryness.

-

Payload 2 Conjugation: React the newly liberated primary amine with a second equivalent of the NHS-activated payload.

-

Antibody Conjugation: Activate the terminal carboxylic acid of the AEAPA complex using EDC/NHS. Introduce the activated complex to the mAb in PBS (pH 7.4). Purify the final ADC using Size Exclusion Chromatography (SEC).

Application Domain II: Macrocyclic Chelators for Radiopharmaceuticals

In nuclear medicine, the stable chelation of radiometals (such as ⁶⁴Cu for PET imaging or ⁶⁷Cu for targeted radiotherapy) is critical to prevent off-target radiation toxicity. AEAPA is a direct building block for 1,4,8,11-Tetraazacyclotetradecane-5,12-dione , a crucial intermediate in the synthesis of Cyclam[3].

The condensation of ethylenediamine with methyl acrylate yields the AEAPA methyl ester. Dimerization and cyclization of this intermediate form the exact 14-membered tetraaza macrocycle required for optimal thermodynamic stability of Copper(II) complexes.

Caption: Pathway from AEAPA intermediate to radiometal chelator (Cyclam derivative).

Application Domain III: Biocompatible Polyurethane Dispersions (PUDs)

For implantable medical devices (e.g., drug-eluting stents, catheters), coatings must be highly biocompatible, flexible, and free of toxic volatile organic compounds (VOCs). AEAPA is heavily utilized as a chain extender and internal emulsifier in aqueous blocked polyurethane-urea dispersions[6].

When AEAPA is neutralized to its sodium salt (Sodium N-(2-aminoethyl)-β-alaninate), its diamine structure reacts with isocyanate-terminated prepolymers to extend the polymer chain. Simultaneously, the pendant carboxylate group provides localized negative charges. Upon the addition of water, these charges induce electrostatic repulsion, forcing the polymer to self-assemble into stable aqueous micelles without the need for external, potentially cytotoxic surfactants.

Caption: AEAPA drives the phase inversion of polyurethanes into stable, biocompatible aqueous micelles.

Experimental Protocol: Formulation of AEAPA-Extended PUDs

Causality Focus: The timing of neutralization and water addition is critical. Premature water addition will hydrolyze the isocyanates, destroying the polymer backbone.

-

Prepolymer Synthesis: React a diisocyanate (e.g., Hexamethylene diisocyanate) with a polyol at 80°C under a nitrogen atmosphere until the theoretical NCO content is reached (validate via dibutylamine back-titration).

-

AEAPA Neutralization: In a separate vessel, dissolve AEAPA in deionized water and neutralize with an equimolar amount of NaOH to form the sodium salt[4]. Rationale: The carboxylate form is required to generate the electrostatic double layer for micelle stability.

-

Chain Extension: Cool the prepolymer to 40°C. Add the aqueous AEAPA sodium salt dropwise under high-shear dispersion (3000 RPM). The primary and secondary amines of AEAPA will rapidly react with the terminal NCO groups to form urea linkages.

-

Phase Inversion: Continue adding deionized water until a phase inversion occurs (viscosity will peak, then drop dramatically), yielding a stable, milky-white polyurethane-urea dispersion. Validate stability via Dynamic Light Scattering (DLS).

Conclusion

3-((2-Aminoethyl)amino)propanoic acid (AEAPA) transcends the role of a simple amino acid derivative. Its tri-functional nature, combining the chelating geometry of ethylenediamine with the metabolic stability and spacer length of β-alanine, makes it an indispensable node in modern chemical biology. Whether serving as the branching architecture for next-generation ADCs, the geometric foundation for radiometal chelators, or the internal emulsifier for biocompatible polymers, AEAPA demonstrates how precise structural logic drives macroscopic biological efficacy.

References

-

PubChem. "3-((2-Aminoethyl)amino)propanoic acid | C5H12N2O2 | CID 175868" National Center for Biotechnology Information. URL:[Link]

- Zhao, R. Y., et al. "A conjugate of a cytotoxic agent to a cell binding molecule with branched linkers." World Intellectual Property Organization, WO2020257998A1, 2020.

- Zhao, R. Y., et al. "A conjugate of an amanita toxin with branched linkers." World Intellectual Property Organization, WO2020155017A1, 2020.

-

PrepChem. "Synthesis of 1,4,8,11-Tetraazacyclotetradecane-5,12-dione." PrepChem Database. URL:[Link]

- Bayer MaterialScience AG. "Aqueous blocked polyurethane-urea dispersion." World Intellectual Property Organization, WO2013174830A1, 2013.

Sources

- 1. 3-((2-Aminoethyl)amino)propanoic acid | C5H12N2O2 | CID 175868 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. WO2020257998A1 - A conjugate of a cytotoxic agent to a cell binding molecule with branched linkers - Google Patents [patents.google.com]

- 3. prepchem.com [prepchem.com]

- 4. CAS 84434-12-8: β-Alanine, N-(2-aminoethyl)-, sodium salt … [cymitquimica.com]

- 5. WO2020155017A1 - A conjugate of an amanita toxin with branched linkers - Google Patents [patents.google.com]

- 6. WO2013174830A1 - Aqueous blocked polyurethane-urea dispersion - Google Patents [patents.google.com]

A Senior Application Scientist's Field Guide for Researchers and Drug Development Professionals

An In-Depth Technical Guide to the Solubility of N-(2-Aminoethyl)-β-alanine

Abstract

N-(2-Aminoethyl)-β-alanine, a derivative of the naturally occurring beta-amino acid β-alanine, presents a unique structural profile for solubility considerations. Possessing both a primary and a secondary amine, alongside a carboxylic acid group, its behavior in various solvent systems is dictated by a complex interplay of hydrogen bonding, ionic interactions, and the polarity of its backbone. This guide provides an in-depth analysis of the theoretical and practical aspects of its solubility, contrasting its behavior in aqueous media with a spectrum of organic solvents. We will explore the molecular determinants of its solubility, present a framework for predicting its behavior in untested solvents, and provide a robust experimental protocol for empirical determination. This document is intended to serve as a critical resource for scientists engaged in formulation, synthesis, purification, and analytical development involving this molecule.

Molecular Architecture and Its Implications for Solubility

The solubility of any compound is fundamentally governed by its molecular structure. N-(2-Aminoethyl)-β-alanine is, in essence, a modified amino acid. Unlike standard alpha-amino acids, the amino group is on the β-carbon, and an additional aminoethyl group is attached to the nitrogen atom.[1][2]

At physiological pH, the molecule is expected to exist as a zwitterion, with a protonated amino group and a deprotonated carboxylate group.[2] This ionic character is a primary determinant of its solubility profile.

Key Structural Features:

-

Carboxylic Acid Group (-COOH): A polar, protic group capable of donating a hydrogen bond and, in its carboxylate form (-COO⁻), engaging in strong ion-dipole interactions.

-

Primary and Secondary Amine Groups (-NH₂ and -NH-): Polar, protic groups capable of both donating and accepting hydrogen bonds. In their protonated forms (-NH₃⁺ and -NH₂⁺-), they drive strong ionic interactions.

-

Ethyl Linkages (-CH₂-CH₂-): Nonpolar hydrocarbon sections that contribute a degree of hydrophobicity.

The presence of multiple polar, protic functional groups suggests a strong affinity for polar solvents, particularly those capable of hydrogen bonding.

Caption: Molecular structure of N-(2-Aminoethyl)-β-alanine with key functional groups.

Solubility Profile: A Comparative Analysis

The principle of "like dissolves like" is the cornerstone of solubility prediction. The high polarity and hydrogen bonding capacity of N-(2-Aminoethyl)-β-alanine dictate its solubility across different solvent classes.

Aqueous Solubility

Due to the presence of multiple polar groups and its zwitterionic nature, N-(2-Aminoethyl)-β-alanine is expected to be highly soluble in water. Water molecules can effectively solvate the molecule through:

-

Hydrogen Bonding: Water can act as both a hydrogen bond donor to the nitrogen and carbonyl oxygen atoms and a hydrogen bond acceptor from the amine and hydroxyl protons.

-

Ion-Dipole Interactions: The partial positive and negative charges on water molecules can stabilize the charged -NH₃⁺ and -COO⁻ groups of the zwitterion.

Commercial sources confirm the high water solubility of its sodium salt, a common form that further enhances its ionic character and, consequently, its aqueous solubility.[3][4] This behavior is consistent with that of other small amino acids and polar compounds.[5][6]

Solubility in Organic Solvents

The solubility in organic solvents will vary significantly based on the solvent's polarity, proticity, and hydrogen bonding capability.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding and have a high dielectric constant, which can stabilize charged species. Therefore, N-(2-Aminoethyl)-β-alanine is expected to have moderate to good solubility in these solvents. However, as the nonpolar alkyl chain of the alcohol increases (e.g., from methanol to propanol to butanol), the overall solvent polarity decreases, which will likely lead to a sharp reduction in solubility.[7][8]

-

Polar Aprotic Solvents (e.g., Acetonitrile, DMSO, DMF): These solvents have large dipole moments but lack acidic protons. They can act as hydrogen bond acceptors but not donors. While they can solvate the positive centers of the molecule, their ability to solvate the carboxylate anion is weaker compared to protic solvents. Solubility is expected to be limited but may be higher than in nonpolar solvents. The availability of a commercial standard in an Acetonitrile:Water mixture suggests some solubility in acetonitrile, likely enhanced by the presence of water.[3]

-

Nonpolar Solvents (e.g., Hexane, Toluene, Diethyl Ether): These solvents lack polarity and cannot form hydrogen bonds. They are unable to overcome the strong intermolecular forces (ionic and hydrogen bonding) holding the N-(2-Aminoethyl)-β-alanine molecules together in a solid state. Consequently, the solubility in such solvents is predicted to be negligible.[2][6]

Caption: Solute-solvent interactions in polar vs. nonpolar environments.

Summary of Predicted Solubility

The following table synthesizes the predicted solubility of N-(2-Aminoethyl)-β-alanine based on theoretical principles. This serves as a predictive framework for researchers in the absence of extensive empirical data.

| Solvent Class | Example Solvents | Key Interactions | Predicted Solubility | Rationale |

| Aqueous | Water | H-Bonding, Ion-Dipole | High | Water is a highly polar, protic solvent that can effectively solvate the zwitterionic form and multiple H-bonding sites of the molecule.[3][4] |

| Polar Protic | Methanol, Ethanol | H-Bonding, Dipole-Dipole | Moderate to Good | These solvents can mimic water's H-bonding capabilities but have lower polarity, reducing their ability to stabilize the zwitterionic form as effectively.[7] |

| Polar Aprotic | Acetonitrile, DMSO | Dipole-Dipole | Low to Limited | Lacks H-bond donating ability, providing poor solvation for the carboxylate anion. Solubility is expected to be poor unless co-solvents are used. |

| Nonpolar Aprotic | Hexane, Toluene | van der Waals forces | Negligible | The energy required to break the solute-solute interactions (crystal lattice energy) far exceeds the energy gained from weak solute-solvent interactions.[2][6] |

Experimental Protocol for Solubility Determination

To move from prediction to empirical fact, a robust and validated experimental protocol is essential. The following describes a standard gravimetric method for determining solubility, a technique that is reliable and requires common laboratory equipment.

Objective

To quantitatively determine the solubility of N-(2-Aminoethyl)-β-alanine in a given solvent at a specified temperature (e.g., 25 °C).

Materials and Equipment

-

N-(2-Aminoethyl)-β-alanine (solid)

-

Selected solvents (e.g., water, ethanol, acetonitrile)

-

Analytical balance (± 0.1 mg)

-

Thermostatic shaker or water bath

-

Centrifuge

-

Glass vials with screw caps

-

Syringe filters (0.22 µm, solvent-compatible)

-

Pipettes

-

Drying oven or vacuum desiccator

Step-by-Step Methodology

-

Preparation of Saturated Solution:

-

Add an excess amount of solid N-(2-Aminoethyl)-β-alanine to a pre-weighed glass vial. The excess is critical to ensure saturation is reached.

-

Add a known volume or mass of the chosen solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[7] Constant agitation is necessary.

-

-

Separation of Solid and Liquid Phases:

-

After equilibration, allow the vial to stand undisturbed in the thermostatic bath for at least 2 hours to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a pipette. For more viscous solvents or fine solids, it is advisable to centrifuge the vial at a constant temperature before sampling.

-

-

Sample Analysis (Gravimetric Method):

-

Filter the collected supernatant through a 0.22 µm syringe filter to remove any remaining microscopic solid particles. This step is crucial for accuracy.

-

Dispense a precise volume (e.g., 1.00 mL) of the clear, saturated filtrate into a pre-weighed, dry container (e.g., a glass petri dish or aluminum pan).

-

Carefully evaporate the solvent in a drying oven at a temperature well below the decomposition point of the compound, or use a vacuum desiccator.

-

Once the solvent is fully evaporated and the container has returned to room temperature, weigh the container with the dried solute residue.

-

Repeat the drying and weighing process until a constant mass is achieved.[7]

-

-

Calculation:

-

Calculate the mass of the dissolved solid by subtracting the initial weight of the empty container from the final weight.

-

Express the solubility in desired units, such as g/L, mg/mL, or mol/L.

-

Solubility (g/L) = (Mass of residue in g) / (Volume of filtrate in L)

-

Caption: Experimental workflow for gravimetric solubility determination.

Applications in Drug Development

Understanding the solubility of N-(2-Aminoethyl)-β-alanine is not merely an academic exercise. For drug development professionals, this data is critical for:

-

Formulation Development: Designing aqueous-based formulations for parenteral or oral delivery requires precise knowledge of solubility limits. For non-aqueous formulations, identifying a suitable organic solvent system is paramount.

-

Synthesis and Purification: Solubility data guides the choice of solvents for reaction media, as well as for crystallization and purification processes. Poor solubility can lead to low reaction yields or difficulties in isolating the final product.

-

Preclinical and Pharmacokinetic Studies: The choice of vehicle for in-vitro and in-vivo studies depends on the compound's solubility. Poor solubility can lead to inaccurate or misleading results regarding a compound's biological activity.[9][10]

Conclusion

N-(2-Aminoethyl)-β-alanine is a highly polar molecule whose solubility is dominated by its capacity for hydrogen bonding and its zwitterionic character. It exhibits high solubility in water and is predicted to have moderate solubility in polar protic organic solvents, with negligible solubility in nonpolar media. This guide provides a robust theoretical framework for predicting its behavior and a detailed experimental protocol for its empirical determination. This foundational knowledge is indispensable for researchers leveraging this molecule in pharmaceutical and chemical applications, enabling more efficient and effective development pathways.

References

-

Macedo, E. A., et al. Solubility of Amino Acids in Mixed Solvent Systems. ESAT 2008. [Link]

-

The Good Scents Company. N-(2-aminoethyl)-b-alanine, sodium salt. [Link]

-

PubChem. sodium N-(2-aminoethyl)-beta-alaninate. National Center for Biotechnology Information. [Link]

-

Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. Open Access Dissertations. Paper 159. [Link]

-

PubChem. N-(2-Aminoethyl)-N-[2-(2-carboxyethoxy)ethyl]-beta-alanine. National Center for Biotechnology Information. [Link]

-

Microbe Notes. Solubility Tests of Proteins- Definition, Principle, Procedure, Result, Uses. (2022). [Link]

-

Chua, Y. Z., et al. (2018). New experimental melting properties as access for predicting amino-acid solubility. Physical Chemistry Chemical Physics, 20(8), 5515-5524. [Link]

-

AICIS. β-Alanine, N-(2-hydroxyethyl)-N-[2-[(1- oxooctyl)amino]ethyl]-. Australian Industrial Chemicals Introduction Scheme. (2022). [Link]

-

Engelman, D. M., et al. (1986). Experimental Measures of Amino Acid Hydrophobicity and the Topology of Transmembrane and Globular Proteins. Annual Review of Biophysics and Biophysical Chemistry, 15, 321-353. [Link]

-

DigitalCommons@URI. The Solubility of Amino Acids in Various Solvent Systems. [Link]

-

Wikipedia. β-Alanine. [Link]

-

Chemistry LibreTexts. 26.2: Structures of Amino Acids. (2024). [Link]

- Google Patents. US20120264826A1 - N-Acetyl Beta Alanine Methods of Use.

-

PubMed. Beta-alanine as a small molecule neurotransmitter. [Link]

-

MDPI. Carnosine and Beta-Alanine Supplementation in Human Medicine: Narrative Review and Critical Assessment. (2024). [Link]

-

Canada.ca. BETA ALANINE. [Link]

Sources

- 1. β-Alanine - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. CAS 84434-12-8: β-Alanine, N-(2-aminoethyl)-, sodium salt … [cymitquimica.com]

- 4. N-(2-aminoethyl)-b-alanine, sodium salt, 84434-12-8 [thegoodscentscompany.com]

- 5. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 6. microbenotes.com [microbenotes.com]

- 7. bibliotecadigital.ipb.pt [bibliotecadigital.ipb.pt]

- 8. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]

- 9. US20120264826A1 - N-Acetyl Beta Alanine Methods of Use - Google Patents [patents.google.com]

- 10. mdpi.com [mdpi.com]

Architectural Paradigms in Polyamidoamine Synthesis: A Comparative Analysis of PAMAM Precursors vs. 3-((2-Aminoethyl)amino)propanoic Acid

Executive Summary

Polyamidoamine (PAMAM) dendrimers and linear polymers are foundational to modern macromolecular chemistry, playing critical roles in targeted drug delivery, gene transfection, and nanoscale surface engineering. The structural integrity and monodispersity of these polymers are fundamentally dictated by the synthetic precursors chosen. This technical whitepaper explores the mechanistic, operational, and structural differences between the traditional divergent synthesis utilizing standard PAMAM precursors (ethylenediamine and methyl acrylate) and the monomer-driven convergent/controlled-divergent approach utilizing 3-((2-Aminoethyl)amino)propanoic acid (AEAPA).

By analyzing the causality behind experimental choices, this guide provides researchers with field-proven insights to optimize polyamidoamine synthesis, mitigate structural defects, and select the appropriate synthetic paradigm for specific drug development applications.

Structural and Mechanistic Fundamentals

The Divergent Iterative Paradigm (PAMAM Precursors)

The classical synthesis of PAMAM dendrimers relies on a divergent, iterative two-step process originating from an initiator core. The primary precursors are ethylenediamine (EDA) and methyl acrylate (MA) .

The growth of the polymer occurs via an alternating sequence:

-

Michael Addition : The primary amines of the core (or previous generation) react with an excess of MA to form an ester-terminated "half-generation" (e.g., G0.5) .

-

Amidation : The resulting ester groups are reacted with a massive excess of EDA to yield an amine-terminated "full-generation" (e.g., G1.0) .

While highly scalable, this method is thermodynamically sensitive. The Michael addition is reversible (retro-Michael reaction) under heat, and the amidation step is prone to incomplete conversion if steric hindrance is high.

Fig 1: Traditional divergent PAMAM synthesis using EDA and MA precursors.

The Monomeric Paradigm: 3-((2-Aminoethyl)amino)propanoic acid

3-((2-Aminoethyl)amino)propanoic acid (AEAPA, CAS 34381-72-1) is an asymmetric, trifunctional molecule (

Crucially, AEAPA is the exact hydrolyzed structural unit of a PAMAM branch. Instead of forming the amidoamine backbone in situ via Michael addition, AEAPA provides a pre-formed building block. By utilizing AEAPA, the synthetic paradigm shifts from Michael addition to standard peptide-like amide coupling. This requires orthogonal protection (e.g., Boc-protection of the amines) but allows for the precise, defect-free construction of polyamidoamines without the risk of retro-Michael reversibility.

Fig 2: Monomer-driven synthesis workflow utilizing AEAPA with peptide coupling chemistry.

Comparative Reaction Dynamics & Causality

The choice between EDA/MA precursors and the AEAPA monomer dictates the impurity profile of the final polymer.

Defect Formation in EDA/MA Systems: The EDA/MA route is notorious for specific structural defects :

-

Trailing Generations: EDA has a boiling point of 116°C and forms azeotropes with alcohols. If excess EDA is not rigorously removed via azeotropic distillation before the next Michael addition, residual EDA acts as a new initiator core, creating low-molecular-weight "trailing" dendrimers.

-

Retro-Michael Addition: The bond formed between the amine and methyl acrylate is thermodynamically unstable at elevated temperatures. Evaporating solvents above 50°C causes the branches to detach, leading to structural heterogeneity.

-

Intramolecular Cyclization: An ester group can react with a neighboring primary amine on the same dendrimer surface, forming a cyclic loop that terminates branch growth.

Defect Mitigation via AEAPA: Using AEAPA eliminates trailing generations and retro-Michael defects. Because the carbon-nitrogen bond is pre-formed and stable, and the coupling relies on highly efficient EDC/NHS or HATU chemistry, the structural perfection is theoretically 100%. The primary challenge with AEAPA is the steric hindrance encountered when coupling a bulky, Boc-protected monomer to a dense dendrimer surface, which requires extended reaction times and potent coupling reagents.

Experimental Methodologies (Self-Validating Protocols)

To ensure high-fidelity synthesis, the following protocols integrate in-process analytical checks, creating a self-validating system for both paradigms.

Protocol A: Divergent Synthesis using PAMAM Precursors (EDA + MA)

Objective: Synthesis of G0.5 (Ester) and G0 (Amine) PAMAM Dendrimer.

-

Michael Addition (G0.5 Synthesis):

-

Dissolve EDA (1 eq.) in HPLC-grade methanol (10% w/w).

-

In a separate flask, dissolve Methyl Acrylate (MA, 3 eq. per amine hydrogen) in methanol and cool to 0°C using an ice bath under argon . Causality: Cooling controls the exothermic reaction and prevents premature amidation.

-

Add the EDA solution dropwise over 1 hour. Stir at 0°C for 3 hours, then at room temperature for 48 hours.

-

Validation Check:

H NMR should show complete disappearance of the primary amine protons and the appearance of the methyl ester singlet at ~3.66 ppm. -

Remove excess MA and methanol via rotary evaporation at strictly <40°C to prevent retro-Michael degradation.

-

-

Amidation (G0 Synthesis):

-

Dissolve the G0.5 ester in methanol. Cool to 0°C.

-

Add dropwise to a massive excess of EDA (25 eq. per ester group) in methanol . Stir for 96 hours at room temperature.

-

Validation Check: Perform a Kaiser test (1% ninhydrin in ethanol); a deep blue color confirms the presence of primary amines.

H NMR must show the complete disappearance of the 3.66 ppm ester peak. -

Critical Purification: Remove excess EDA via azeotropic distillation using a Toluene/Methanol (9:1 v/v) mixture under high vacuum until no EDA is detectable via GC-MS.

-

Protocol B: Monomer-Driven Synthesis using AEAPA

Objective: Convergent coupling of AEAPA to an amine-functionalized core.

-

Monomer Protection:

-

React AEAPA with Di-tert-butyl dicarbonate (

, 2.2 eq.) in a dioxane/water mixture with -

Validation Check:

H NMR must show a strong tert-butyl singlet at ~1.4 ppm.

-

-

Carboxyl Activation & Coupling:

-

Dissolve the Boc-protected AEAPA (1.2 eq. per target amine) in anhydrous DMF.

-

Add EDC·HCl (1.5 eq.) and NHS (1.5 eq.). Stir for 30 minutes at room temperature to form the active NHS-ester.

-

Add the amine-core dropwise. Add DIPEA to maintain basicity. Stir for 24 hours.

-

Validation Check: LC-MS should confirm the mass of the fully coupled, protected intermediate.

-

-

Deprotection:

-

Treat the purified intermediate with Trifluoroacetic acid (TFA)/DCM (1:1 v/v) for 2 hours at room temperature to cleave the Boc groups.

-